N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-2,5-dimethylthiophene-3-sulfonamide
Description
N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-2,5-dimethylthiophene-3-sulfonamide is a synthetic organic compound characterized by the presence of a thiophene ring substituted with sulfonamide, hydroxyethyl, and difluoroethyl groups
Properties
IUPAC Name |
N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-2,5-dimethylthiophene-3-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15F2NO3S2/c1-7-5-9(8(2)17-7)18(15,16)13(3-4-14)6-10(11)12/h5,10,14H,3-4,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSZREMBPFOCKJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)C)S(=O)(=O)N(CCO)CC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15F2NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-2,5-dimethylthiophene-3-sulfonamide typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with sulfur sources under acidic conditions.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the thiophene derivative with sulfonyl chloride in the presence of a base such as pyridine.
Addition of Hydroxyethyl and Difluoroethyl Groups: The hydroxyethyl and difluoroethyl groups are introduced through nucleophilic substitution reactions. The thiophene sulfonamide is reacted with 2-chloroethanol and 2,2-difluoroethylamine under basic conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-2,5-dimethylthiophene-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or other reduced derivatives.
Scientific Research Applications
N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-2,5-dimethylthiophene-3-sulfonamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe or inhibitor in biochemical studies.
Industry: It may be used in the production of specialty chemicals or materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-2,5-dimethylthiophene-3-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the difluoroethyl and hydroxyethyl groups may enhance binding affinity and specificity. The thiophene ring provides a stable scaffold that can interact with hydrophobic regions of the target.
Comparison with Similar Compounds
Similar Compounds
N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-2,5-dimethylthiophene-3-carboxamide: Similar structure but with a carboxamide group instead of a sulfonamide.
N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-2,5-dimethylfuran-3-sulfonamide: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-2,5-dimethylthiophene-3-sulfonamide is unique due to the combination of its functional groups and the thiophene ring. This combination imparts specific chemical and biological properties that may not be present in similar compounds, making it a valuable molecule for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
